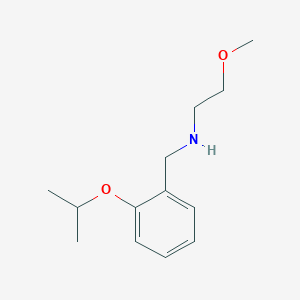![molecular formula C18H21Cl2NO B1385485 N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline CAS No. 356538-55-1](/img/structure/B1385485.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline
Descripción general
Descripción
The compound “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl] ester” has a molecular formula of C14H18Cl2O3 and a molecular weight of 305.197 . Another compound, “Acetic acid, (2,4-dichlorophenoxy)butyl ester” has a molecular formula of C12H14Cl2O3 and a molecular weight of 277.144 . Both of these compounds have structures that are similar to the one you’re asking about.
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl] ester” and “Acetic acid, (2,4-dichlorophenoxy)butyl ester” can be viewed using Java or Javascript .
Aplicaciones Científicas De Investigación
Genetic Toxicity Evaluation
The dimethylamine salt of 2,4-DB, a herbicide related to N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline, was evaluated for genetic toxicity. It was tested using various assays, including gene mutation in bacteria and mammalian cell cultures, cytogenetic abnormalities in mammalian cells, and DNA damage and repair induction in rat hepatocytes. The results indicated that 2,4-DB does not show genotoxic potential in mammals, consistent with its reported lack of carcinogenic potential (Charles et al., 2000).
Oxidative Mannich Reaction
A study proposed a mechanism for transition metal-catalyzed oxidative Mannich reactions of N,N-dialkylanilines with tert-butyl hydroperoxide as the oxidant. This mechanism includes a rate-determining single electron transfer and subsequent steps leading to the formation of Mannich adducts. The role of transition metals in the oxidation of N,N-dialkylanilines by tert-butyl hydroperoxide was detailed (Ratnikov & Doyle, 2013).
Synthesis of Complex Compounds
Studies have reported the synthesis of various complex compounds starting from 2,4-dimethylaniline, a component similar to N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline. These include the preparation of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogs, demonstrating a multi-step synthetic process involving N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014).
Biochemistry of Aromatic Amines
The metabolism of 3:4-dimethylaniline, closely related to N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline, was studied in rats. This research helps understand the biochemical pathways and potential impacts of similar compounds, particularly their carcinogenic properties (Boyland & Sims, 1959).
Biodegradation Studies
The biodegradation of 2,4-dimethylaniline, a structurally similar compound, was monitored using cyclic voltammetry. Pseudomonas species were found capable of metabolizing 2,4-dimethylaniline through oxidative deamination, utilizing it as a nitrogen and carbon source. This study contributes to understanding the environmental fate and degradation pathways of related compounds (Brimecombe, Fogel, & Limson, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-13-5-7-16(11-14(13)2)21-9-3-4-10-22-18-8-6-15(19)12-17(18)20/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSJINWHQFRVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)
![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)
![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)